molecular formula C11H13NS B1297446 2-Isopropyl-6-methylphenyl isothiocyanate CAS No. 306935-86-4

2-Isopropyl-6-methylphenyl isothiocyanate

Cat. No. B1297446
CAS RN: 306935-86-4
M. Wt: 191.29 g/mol
InChI Key: RDFPHTAQERHCES-UHFFFAOYSA-N
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Description

“2-Isopropyl-6-methylphenyl isothiocyanate” is a chemical compound with the molecular formula C11H13NS . It has a molecular weight of 191.29 g/mol . The IUPAC name for this compound is 2-isothiocyanato-1-methyl-3-propan-2-ylbenzene .


Molecular Structure Analysis

The molecular structure of “2-Isopropyl-6-methylphenyl isothiocyanate” can be represented by the InChI code: 1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 . The compound’s structure includes an isothiocyanate group (N=C=S), attached to a benzene ring that is further substituted with methyl and isopropyl groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.29 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The topological polar surface area is 44.4 Ų . The compound’s complexity, as computed by PubChem, is 206 .

Scientific Research Applications

Life Science Research

2-Isopropyl-6-methylphenyl isothiocyanate: is utilized in life science research for its biological activity. It’s an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules. In life sciences, it’s used to study protein interactions and enzyme activities due to its ability to modify amino groups under physiological conditions .

Material Science

In material science, this compound finds applications in the development of new polymeric materials. Its reactivity with amines can be harnessed to create polymers with specific functionalities, which can be used in coatings, adhesives, and as modifiers to enhance material properties .

Chemical Synthesis

2-Isopropyl-6-methylphenyl isothiocyanate: plays a crucial role in chemical synthesis as an intermediate. It’s involved in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its isothiocyanate group is highly reactive, making it a valuable building block for constructing complex molecules .

Chromatography

This compound is also used in chromatography as a derivatization agent. It reacts with primary and secondary amines to form thiourea derivatives, which can be easily detected and quantified. This application is particularly useful in the analysis of biogenic amines in food and biological samples .

Analytical Research

In analytical research, 2-Isopropyl-6-methylphenyl isothiocyanate is employed for its ability to react with various functional groups. It’s used to prepare standards and reagents in the development of analytical methods. Its specificity and reactivity make it an excellent tool for identifying and quantifying small molecules in complex mixtures .

Health Benefits

Recent studies have highlighted the potential health benefits of isothiocyanates, including 2-Isopropyl-6-methylphenyl isothiocyanate . They have been associated with anticarcinogenic, anti-inflammatory, and antioxidative properties. These compounds are being researched for their potential use in preventing or treating various diseases, including cancer .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-isothiocyanato-1-methyl-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFPHTAQERHCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343251
Record name 2-Isopropyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6-methylphenyl isothiocyanate

CAS RN

306935-86-4
Record name 2-Isopropyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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